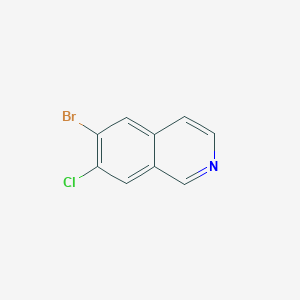
6-Bromo-7-chloroisoquinoline
Vue d'ensemble
Description
6-Bromo-7-chloroisoquinoline is a compound with the molecular weight of 242.5 . It is a solid substance that should be stored in a dark place, sealed in dry, at room temperature .
Molecular Structure Analysis
The InChI code for 6-Bromo-7-chloroisoquinoline is1S/C9H5BrClN/c10-8-3-6-1-2-12-5-7(6)4-9(8)11/h1-5H . This code represents the molecular structure of the compound.
Applications De Recherche Scientifique
Synthesis and Chemistry
- The compound 6-bromo-7-chloroisoquinoline and its derivatives play a crucial role in chemical syntheses, particularly in the preparation of various quinoline and quinazoline derivatives. For instance, a study by Wlodarczyk et al. (2011) involved the preparation of 6-bromo-2-chloro-4-methylquinoline as a starting material, demonstrating its significance in the synthesis of quinolin-2(1H)-ones, a key compound in the study of infectious diseases (Wlodarczyk et al., 2011).
- Lei et al. (2015) described the synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile from 6-bromoquinolin-4-ol, highlighting the role of 6-bromo derivatives in the development of PI3K/mTOR inhibitors (Lei et al., 2015).
Photolabile Protecting Groups
- 6-Bromo-7-chloroisoquinoline derivatives have been studied for their potential as photolabile protecting groups. For instance, Fedoryak and Dore (2002) discussed the synthesis and photochemistry of 8-bromo-7-hydroxyquinoline (BHQ), a derivative with high sensitivity to multiphoton-induced photolysis, making it useful in biological applications (Fedoryak & Dore, 2002).
Medicinal Chemistry and Drug Synthesis
- Zhang et al. (2017) described the synthesis of halofuginone hydrobromide, an effective drug against Eimeria species in poultry, starting from 7-bromo-6-chloroquinazolin-4(3H)-one. This highlights the role of bromo-chloro substituted quinolines in medicinal chemistry (Zhang et al., 2017).
Advanced Spectroscopic Studies
- Studies by Arjunan et al. (2009) and An et al. (2010) have explored the detailed vibrational spectroscopic properties of bromo-chloro-quinoline derivatives, contributing to the understanding of their structural and electronic characteristics (Arjunan et al., 2009), (An et al., 2010).
Safety And Hazards
Propriétés
IUPAC Name |
6-bromo-7-chloroisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClN/c10-8-3-6-1-2-12-5-7(6)4-9(8)11/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDVYTGOMIMUNHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=CC(=C(C=C21)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-7-chloroisoquinoline | |
CAS RN |
1036712-54-5 | |
| Record name | 6-bromo-7-chloroisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

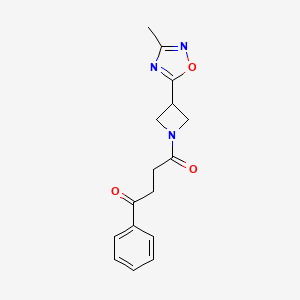
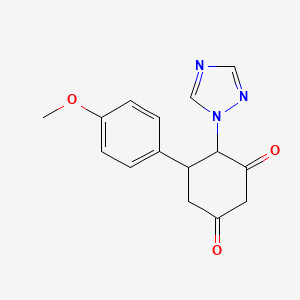
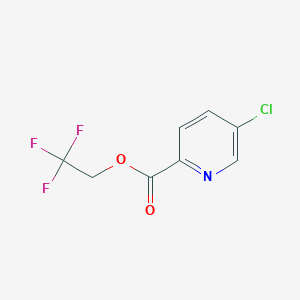
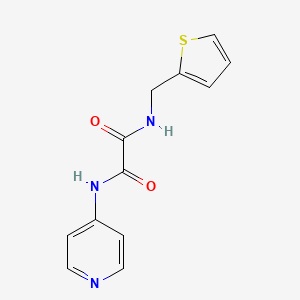
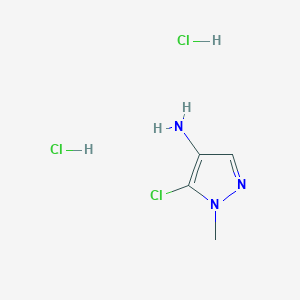
![N-{2-[5-(3,5-dimethyl-1H-indol-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}-N-methyl-2-phenylbutanamide](/img/structure/B2472896.png)
![(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(thiophen-3-yl)methanone](/img/structure/B2472899.png)
![5',7'-Dimethyl-1',3'-diazaspiro[cyclohexane-1,2'-tricyclo[3.3.1.1~3,7~]decan]-6'-amine](/img/structure/B2472900.png)
![N-(4-chlorophenyl)-3-[(3-chlorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide](/img/structure/B2472901.png)
![N-cyclopentyl-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide](/img/structure/B2472903.png)
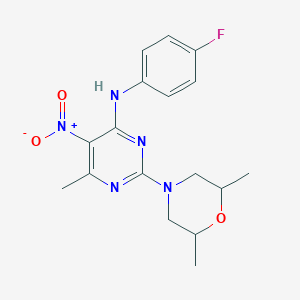
![2-chloro-5-nitro-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2472905.png)
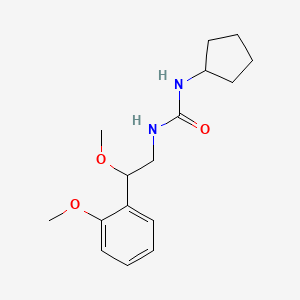
![2-((4-(3-fluorobenzyl)piperazin-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2472908.png)